3-(3-fluorophenyl)-2-methyl-2-Propenoicacid
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Overview
Description
3-(3-fluorophenyl)-2-methyl-2-Propenoicacid is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-2-methyl-2-Propenoicacid typically involves the reaction of 3-fluorobenzaldehyde with methyl acrylate in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as crystallization and distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorophenyl)-2-methyl-2-Propenoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(3-fluorophenyl)-2-methylpropanoic acid.
Reduction: Formation of 3-(3-fluorophenyl)-2-methylpropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-fluorophenyl)-2-methyl-2-Propenoicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-2-methyl-2-Propenoicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to its biological activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-fluorophenylacetic acid
- 3-fluorophenylboronic acid
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
Uniqueness
3-(3-fluorophenyl)-2-methyl-2-Propenoicacid is unique due to its specific structural features, such as the presence of both a fluorine atom and a propenoic acid moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9FO2 |
---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
(E)-3-(3-fluorophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H9FO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)/b7-5+ |
InChI Key |
XHQBMLNHIBPVJI-FNORWQNLSA-N |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)F)/C(=O)O |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)F)C(=O)O |
Origin of Product |
United States |
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